1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-Fluorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde, commonly referred to as FMT, is an important intermediate in the synthesis of various compounds and is widely used in the development of new drugs. FMT is a heterocyclic compound containing a 1,2,3-triazole ring and a carbaldehyde group. It is a versatile building block for the synthesis of a wide range of compounds, including those with biological activity.
Scientific Research Applications
FMT is a versatile intermediate in the synthesis of a wide range of compounds, including those with biological activity. It has been used in the synthesis of a number of pharmaceuticals, including antiviral agents and anticancer agents. It has also been used in the synthesis of a variety of other compounds, such as antioxidants, anti-inflammatory agents, and inhibitors of enzymes.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to these observed effects.
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
FMT is a versatile intermediate in the synthesis of a wide range of compounds and is widely used in the development of new drugs. One of the advantages of using FMT in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using FMT in lab experiments is that the mechanism of action of the compound is not well understood, which can make it difficult to predict the effects of the compound on the body.
Future Directions
There is still much to be learned about the biochemical and physiological effects of FMT. Future research should focus on understanding the mechanism of action of FMT and its effects on the body. Additionally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing FMT. Finally, research should be conducted to identify new applications for FMT, such as the development of new pharmaceuticals and other compounds with potential therapeutic effects.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPZCEKPJVCWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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